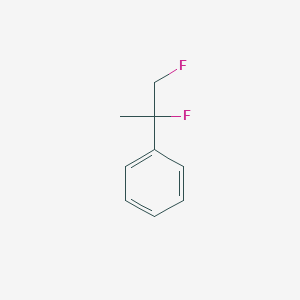
(1,2-Difluoropropan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Difluoropropan-2-yl)benzene is an organic compound that features a benzene ring substituted with a difluoropropyl group This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Difluoropropan-2-yl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the Friedel-Crafts alkylation, where benzene reacts with a difluoropropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: (1,2-Difluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the difluoropropyl group to a propyl group.
Common Reagents and Conditions:
Electrophilic Substitution: Aluminum chloride, sulfuric acid, and nitric acid are commonly used reagents.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids, ketones.
Reduction: Propylbenzene.
科学的研究の応用
(1,2-Difluoropropan-2-yl)benzene has several applications in scientific research:
作用機序
The mechanism of action of (1,2-Difluoropropan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The fluorine atoms enhance the compound’s reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack. This property is exploited in various chemical reactions to achieve desired transformations .
類似化合物との比較
- (1,1-Difluoro-2-propanyl)benzene
- (1,3-Difluoropropan-2-yl)benzene
- (1,2-Dichloropropan-2-yl)benzene
Comparison:
- Reactivity: (1,2-Difluoropropan-2-yl)benzene is more reactive than its chlorinated counterparts due to the strong electron-withdrawing effect of fluorine atoms .
- Applications: The fluorinated compound is preferred in pharmaceutical applications for its enhanced metabolic stability compared to chlorinated analogs .
- Stability: Fluorinated compounds generally exhibit higher thermal and chemical stability, making them suitable for various industrial applications .
特性
CAS番号 |
59888-14-1 |
|---|---|
分子式 |
C9H10F2 |
分子量 |
156.17 g/mol |
IUPAC名 |
1,2-difluoropropan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChIキー |
CDNXZVNUJRSTMZ-UHFFFAOYSA-N |
正規SMILES |
CC(CF)(C1=CC=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
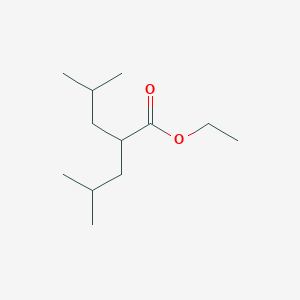
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)
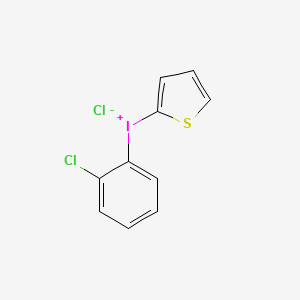

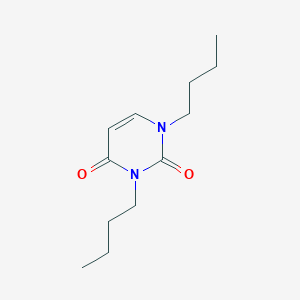
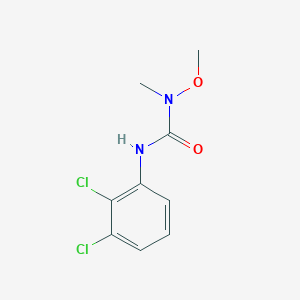

![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
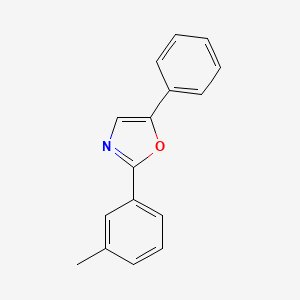
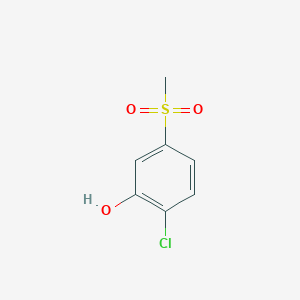

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
